Cas no 13058-04-3 (Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester)
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Chemical and Physical Properties
Names and Identifiers
-
- Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester
- Farnesyl pyrophosphate ammonium salt
- Farnesylpyrophosphate
- 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl pyrophosphate ammonium salt FPP
- 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl pyrophosphate ammonium salt
- FPP
- FPP 3NH3
- FPP 3NH4
- FARNESYL-PP
- FARNESYLDIPHOSPHATE
- FARNESYL DIPHOSPHATE-TA
- (E,E)-farnesyl diphosphate
- (E,E)-Farnesyl pyrophosphate
- all-trans-farnesyl diphosphate
- G8X8WT527W
- NS00015199
- C00448
- Farnesol pyrophosphate
- LMPR0103010002
- VWFJDQUYCIWHTN-YFVJMOTDSA-N
- trans,trans-Farnesyl diphosphate
- (2E,6E)-farnesol diphosphate
- Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl) ester
- Diphosphoric acid, mono((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl) ester
- BDBM50366477
- BRD-A57226833-001-01-1
- farnesyl pyrophosphate
- (2-trans,6-trans)-Farnesyl diphosphate
- 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, trihydrogen pyrophosphate
- UNII-79W6B01D07
- CHEMBL69330
- Sq 32709
- (2E,6E)-Farnesyl diphosphate
- DTXSID701020624
- Farnesyl diphosphate, (2E,6E)-
- (2E,6E)-Farnesyl pyrophosphate
- Diphosphoric acid, mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester
- trans-trans-farnesyl diphosphate
- trans,trans-Farnesyl diphosphate (FPP)
- 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, trihydrogen pyrophosphate, (E,E)-
- HY-113037
- farnesyl diphosphate
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl trihydrogen diphosphate
- trans-Farnesyl pyrophosphate
- trans,trans-Farnesyl pyrophosphate
- CS-0059409
- Diphosphoric acid, mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester, (E,E)-
- 79W6B01D07
- GTPL3050
- trans-trans-Farnesyl pyrophosphate
- Q2699676
- Diphosphoric acid, P-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester
- Diphosphoric acid, mono[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl] ester
- Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester
- phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
- CHEBI:17407
- Farnesyldiphosphat
- Farnesyl trihydrogen pyrophosphate
- phosphono 3,7,11-trimethyldodeca-2,6,10-trienyl hydrogen phosphate
- DB07780
- 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-(farnesol), trihydrogen pyrophosphate, trans,trans-
- (all-E)-Farnesyl diphosphate
- 13058-04-3
- 2-trans,6-trans-farnesyl diphosphate
- all-trans-Farnesyl pyrophosphate
- 372-97-4
- 2-trans,6-trans-Farnesyl pyrophosphate
- Epitope ID:153909
- CHEBI:50277
- DTXSID10864352
- SCHEMBL109441
- Q60998692
- farnesylpyrophosphoric acid
- 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl trihydrogen diphosphate
- 3,7,11-trimethyldodeca-2,6,10-trien-1-yl trihydrogen diphosphate
- Diphosphoric acid, mono[(2Z,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester
-
- MDL: MFCD00189688
- Inchi: 1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
- InChI Key: VWFJDQUYCIWHTN-YFVJMOTDSA-N
- SMILES: P(=O)(O)(OP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C
Computed Properties
- Exact Mass: 433.21100
- Monoisotopic Mass: 433.211
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 113
Experimental Properties
- Color/Form: Not determined
- Density: 1.233
- Boiling Point: 533.8 °C at 760 mmHg
- Flash Point: Fahrenheit: 60.8 ° f
Celsius: 16 ° c - Refractive Index: 1.513
- PSA: 142.63000
- LogP: 5.60360
- Solubility: Not determined
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H315-H319-H370
- Warning Statement: P210-P260-P280-P301+P310+P330-P302+P352+P312-P370+P378
- Hazardous Material transportation number:UN 1230 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R11; R23/24/25; R39/23/24/25
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F922191-200μg |
Farnesyl pyrophosphate ammonium salt methanol:ammonia solution |
13058-04-3 | 95% | 200μg |
¥1,590.00 | 2022-01-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200847-1 mg |
Farnesyl pyrophosphate ammonium salt, |
13058-04-3 | ≥98% | 1mg |
¥1,504.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364722-200 µg |
Farnesyl pyrophosphate ammonium salt, in methanol, |
13058-04-3 | 200µg |
¥647.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-200847A-5 mg |
Farnesyl pyrophosphate ammonium salt, |
13058-04-3 | ≥98% | 5mg |
¥6,017.00 | 2023-07-10 | |
| Aaron | AR000VD7-5mg |
Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl) ester |
13058-04-3 | 98% | 5mg |
$1768.00 | 2025-02-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200847-1mg |
Farnesyl pyrophosphate ammonium salt, |
13058-04-3 | ≥98% | 1mg |
¥1504.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200847A-5mg |
Farnesyl pyrophosphate ammonium salt, |
13058-04-3 | ≥98% | 5mg |
¥6017.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364722-200µg |
Farnesyl pyrophosphate ammonium salt, in methanol, |
13058-04-3 | 200µg |
¥647.00 | 2023-09-05 | ||
| Aaron | AR000VD7-1mg |
Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl) ester |
13058-04-3 | 98% | 1mg |
$707.00 | 2025-02-17 | |
| 1PlusChem | 1P000V4V-1mg |
Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl) ester |
13058-04-3 | 95%, 1 mg/mL in methanol:ammonia solution | 1mg |
$749.00 | 2023-12-22 |
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Suppliers
Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester
Diphosphoric Acid, P-(3,7,11-Trimethyl-2,6,10-Dodecatrienyl) Ester (CAS No. 13058-04-3): Properties, Applications, and Market Insights
Diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester (CAS No. 13058-04-3) is a specialized organophosphorus compound with a unique molecular structure. This phosphorylated terpenoid derivative combines the properties of diphosphoric acid with a farnesyl-like side chain, making it valuable for various industrial and research applications. The compound's CAS number 13058-04-3 serves as its unique identifier in chemical databases and regulatory documentation.
The molecular structure of this compound features a diphosphate ester linkage connected to a C15 isoprenoid chain, similar to natural terpenoids. This structural characteristic contributes to its amphiphilic properties, allowing it to interact with both polar and non-polar environments. Researchers have shown increasing interest in such phosphorylated terpenes due to their potential as bioactive compounds and specialty surfactants.
In the current market landscape, diphosphoric acid esters are gaining attention for their potential applications in green chemistry formulations and sustainable material science. As industries seek alternatives to traditional petrochemical-derived compounds, this terpenoid phosphate ester presents interesting possibilities due to its partially renewable carbon skeleton and biodegradability potential.
The synthesis of P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) diphosphoric acid ester typically involves the phosphorylation of the corresponding terpenoid alcohol. Modern synthetic approaches emphasize atom-efficient methodologies and catalytic processes to improve sustainability. Analytical characterization of this compound includes NMR spectroscopy, mass spectrometry, and chromatographic techniques to ensure purity and confirm structural identity.
One emerging application area for this compound is in the development of biocompatible materials. The combination of the phosphate group's water-solubility with the terpenoid chain's lipophilic character makes it potentially useful for drug delivery systems and biomaterial coatings. Researchers are investigating its behavior in self-assembled structures and nanoparticle formulations.
In agricultural chemistry, derivatives of diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester are being explored as potential plant growth regulators or bioactive agent carriers. The compound's structural similarity to natural isoprenoid phosphates suggests possible interactions with biological systems, though extensive research is still needed to fully understand its mechanisms and potential benefits.
The stability profile of this compound under various conditions is an important consideration for potential applications. Studies indicate that CAS 13058-04-3 demonstrates reasonable stability in neutral to slightly acidic conditions, with degradation occurring under strongly acidic or basic environments. Proper storage typically involves protection from moisture and oxygen to maintain product integrity.
From a regulatory perspective, this compound falls under general chemical safety guidelines rather than specific restrictions. However, as with all chemical substances, proper risk assessment and safety protocols should be followed during handling. Material Safety Data Sheets (MSDS) provide detailed information about appropriate personal protective equipment and handling procedures.
The commercial availability of diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester varies by region and supplier. Current market trends show growing interest from specialty chemical manufacturers and research institutions. Pricing typically reflects the compound's specialized nature and the complexity of its synthesis.
Future research directions for this compound may explore its potential in green surfactants, biodegradable materials, and specialty additives. The growing emphasis on sustainable chemistry and bio-based alternatives in various industries may drive further investigation into this and related phosphorylated terpenoid compounds.
For researchers working with CAS 13058-04-3, proper analytical methods are essential for quality control. Common techniques include HPLC analysis for purity assessment and spectroscopic methods for structural confirmation. The compound's UV absorption characteristics can be utilized for detection and quantification in various matrices.
In conclusion, diphosphoric acid, P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester represents an interesting class of organophosphorus-terpenoid hybrid compounds with potential applications across multiple sectors. As research continues and industrial needs evolve, this compound may find new roles in advanced material science, green chemistry applications, and specialty formulations.
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